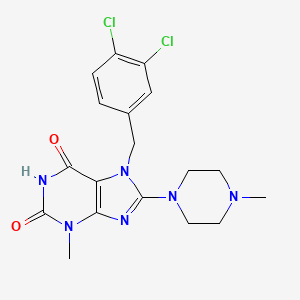![molecular formula C8H8N2O B2547807 8-Hydroxymethyl-imidazo[1,5-a]pyridin CAS No. 153936-24-4](/img/structure/B2547807.png)
8-Hydroxymethyl-imidazo[1,5-a]pyridin
Übersicht
Beschreibung
Imidazo[1,5-a]pyridin-8-ylmethanol is a heterocyclic compound with the molecular formula C8H8N2O. It is a derivative of imidazo[1,5-a]pyridine, a structure known for its wide range of applications in medicinal chemistry and material science due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,5-a]pyridin-8-ylmethanol has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
Target of Action
Imidazo[1,5-a]pyridin-8-ylmethanol is a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Mode of Action
It is suggested that imidazo[1,5-a]pyridin-3-ylidene ligands have strong π-accepting character , which might influence its interaction with targets.
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Pharmacokinetics
It is known that the compound has a molecular weight of 14816 , which might influence its bioavailability.
Result of Action
Imidazo[1,5-a]pyridine derivatives have been a subject of intense research for their potential anticancer properties .
Action Environment
It is known that the compound is stable at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridin-8-ylmethanol typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with glyoxal under acidic conditions, followed by reduction with sodium borohydride to yield the desired product .
Industrial Production Methods: Industrial production methods for imidazo[1,5-a]pyridin-8-ylmethanol are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Imidazo[1,5-a]pyridin-8-ylmethanol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form imidazo[1,5-a]pyridine-8-carboxaldehyde.
Reduction: Reduction reactions can yield imidazo[1,5-a]pyridin-8-ylmethanol derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products: The major products formed from these reactions include various functionalized imidazo[1,5-a]pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: Known for its use in pharmaceuticals, particularly as anxiolytics and sedatives.
Imidazo[4,5-b]pyridine: Utilized in the synthesis of various bioactive molecules.
Imidazo[1,2-b]pyridazine: Studied for its potential anti-cancer properties.
Uniqueness: Imidazo[1,5-a]pyridin-8-ylmethanol stands out due to its unique combination of chemical stability, reactivity, and biological activity.
Eigenschaften
IUPAC Name |
imidazo[1,5-a]pyridin-8-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-2-1-3-10-6-9-4-8(7)10/h1-4,6,11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMLFIQEXXHNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C(=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2547724.png)
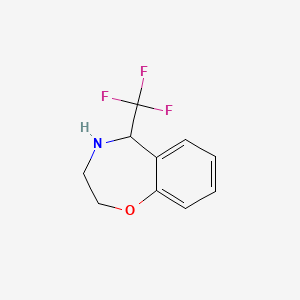
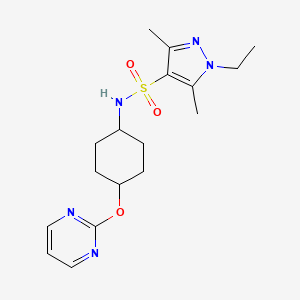
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate](/img/structure/B2547732.png)
![4-[(1E)-[(4-acetamidophenyl)imino]methyl]-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B2547734.png)
![1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2547735.png)
![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2547740.png)
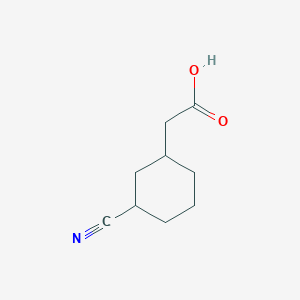

![tert-butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate](/img/structure/B2547743.png)
![Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2547744.png)
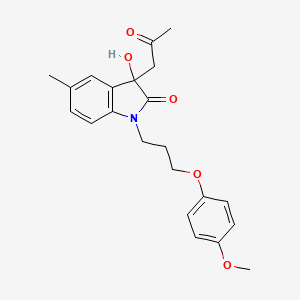
![3-(benzenesulfonyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2547746.png)
